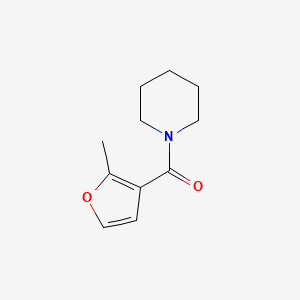![molecular formula C22H19N3O2 B7539925 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide](/img/structure/B7539925.png)
4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide is an organic compound that belongs to the class of benzamides. It has been widely studied for its potential use in scientific research, particularly in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The exact mechanism of action of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide is not fully understood. However, it has been found to act as an inhibitor of various enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play a crucial role in various cellular processes such as gene expression and metabolism.
Biochemical and Physiological Effects:
Studies have shown that 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide exhibits a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. Additionally, it has been found to exhibit neuroprotective properties and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide in lab experiments is its ability to selectively target specific enzymes. This allows for the investigation of various cellular processes and the development of new therapeutic agents. However, one of the limitations of using this compound is its potential toxicity and side effects, which need to be carefully monitored.
Future Directions
There are several future directions for the investigation of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide. One area of research is the development of new HDAC inhibitors for the treatment of cancer and other diseases. Additionally, the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease is an area of active investigation. Furthermore, the development of new synthetic routes and analogs of this compound may lead to the discovery of new therapeutic agents.
Synthesis Methods
The synthesis of 4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide involves the reaction of 3-(methoxymethyl)aniline with 4-(1H-benzimidazol-1-yl)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
properties
IUPAC Name |
4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-27-14-16-5-4-6-18(13-16)24-22(26)17-9-11-19(12-10-17)25-15-23-20-7-2-3-8-21(20)25/h2-13,15H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRHULSFWAOUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(benzimidazol-1-yl)-N-[3-(methoxymethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B7539859.png)

![N-[2-(methylamino)-2-oxoethyl]-3-phenylfuran-2-carboxamide](/img/structure/B7539870.png)
![[2-Oxo-2-(pentan-3-ylamino)ethyl] 2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylate](/img/structure/B7539871.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7539889.png)
![N-tert-butyl-2-[4-(4-fluorobenzoyl)piperazin-1-yl]acetamide](/img/structure/B7539896.png)

![3-[[4-(4-Benzylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7539903.png)
![[2-[(2-Methyl-1,3-dioxoisoindol-5-yl)amino]-2-oxoethyl] 2-(3,4,5-trimethoxyphenyl)acetate](/img/structure/B7539912.png)

![N-(pyridin-3-ylmethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7539935.png)